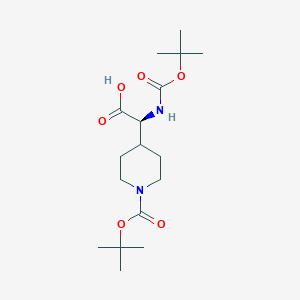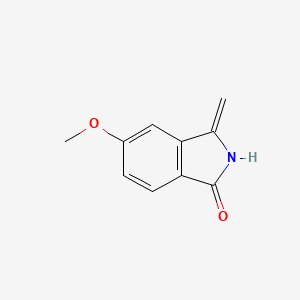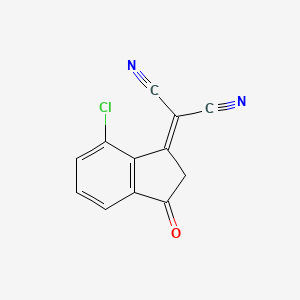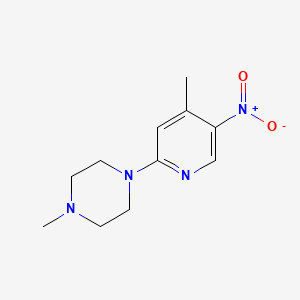
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-5-nitropyridin-2-amine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Research: The compound is used in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets in cells. The compound can bind to proteins or enzymes and modulate their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(5-nitropyridin-2-yl)piperazine: This compound has a similar structure but with a different substitution pattern on the pyridine ring. It may have different chemical and biological properties.
4-Methylpiperazine derivatives: These compounds have a similar piperazine core but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-9-7-11(12-8-10(9)15(16)17)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
YQEHNINERNRZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



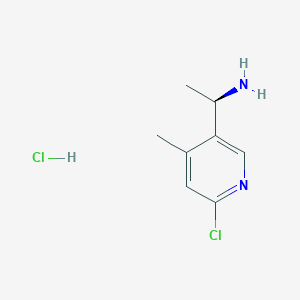
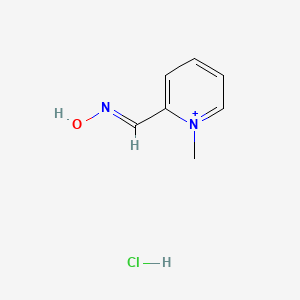
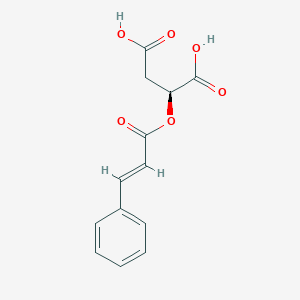
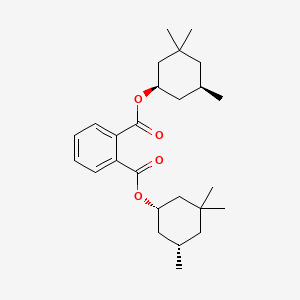
![5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide](/img/structure/B12816836.png)
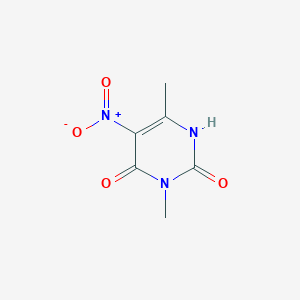
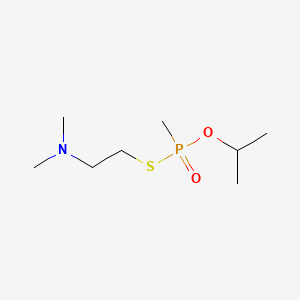
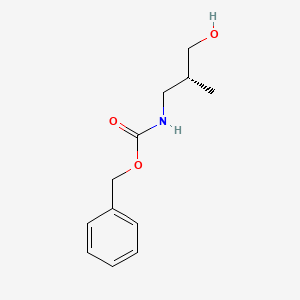
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12816864.png)

